6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods: This includes using greener synthetic methodologies and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolo[1,5-a]pyrimidine ring.
Substitution: The fluorine atom at position 6 can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications
Mechanism of Action
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the fluorine atom at position 6.
6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine at position 6.
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a methyl group at position 6.
Uniqueness: 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the fluorine atom at position 6, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4FN3O2 |
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Molecular Weight |
181.12 g/mol |
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13) |
InChI Key |
JMJYLAGSNGCHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)F |
Origin of Product |
United States |
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